6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone
Overview
Description
Molecular Structure Analysis
The molecular formula of DBQ is C16H6Cl3F3N2O3 . This indicates that it contains 16 carbon atoms, 6 hydrogen atoms, 3 chlorine atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
DBQ has a molecular weight of 437.6 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthesis and Biological Activity
- 4(3H)-quinazolinones, including derivatives similar to the specified compound, have been synthesized and evaluated for various biological activities. For instance, Fisnerova et al. (1991) synthesized 3-substituted 4(3H)-quinazolinone derivatives and tested them for analgesic effects (Fisnerova et al., 1991).
- Another study by Wolfe et al. (1990) involved the synthesis of 2-substituted 3-aryl-4(3H)-quinazolinones, assessing their anticonvulsant activity (Wolfe et al., 1990).
Cytotoxic Evaluation
- Hassanzadeh et al. (2019) conducted a study on quinazolinone-1, 3, 4-oxadiazole derivatives, assessing their cytotoxic effects against various cell lines. This highlights the potential use of such compounds in cancer research (Hassanzadeh et al., 2019).
Antimicrobial and Antibacterial Applications
- Badr et al. (1980) described the synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and evaluated their antibacterial affinities (Badr et al., 1980).
Synthesis Techniques and Photoreactivity
- Kaneko et al. (1986) explored the photochemical behavior of 4(3H)-quinazolinone derivatives, which is significant in understanding the photoreactivity of such compounds (Kaneko et al., 1986).
Antimicrobial Dye Synthesis
- Patel et al. (2012) synthesized novel quinazolinone-based reactive dyes, demonstrating their antimicrobial activity, which indicates the diverse application of these compounds in materials science (Patel et al., 2012).
Mechanism of Action
The mechanism of action for DBQ is not specified in the search results. The biological effects of DBQ would depend on its specific interactions with biological systems, which are not detailed in the available information.
Properties
IUPAC Name |
[6,8-dichloro-4-oxo-2-(trifluoromethyl)quinazolin-3-yl] 4-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl3F3N2O3/c17-8-3-1-7(2-4-8)14(26)27-24-13(25)10-5-9(18)6-11(19)12(10)23-15(24)16(20,21)22/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMGEDVZZUNXOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON2C(=O)C3=C(C(=CC(=C3)Cl)Cl)N=C2C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl3F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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